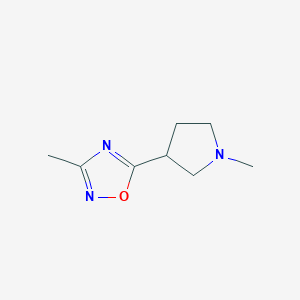

N,1,3-trimethyl-1H-pyrazol-5-amine

Descripción general

Descripción

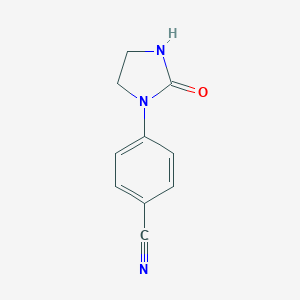

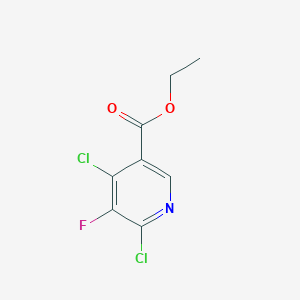

“N,1,3-trimethyl-1H-pyrazol-5-amine” is a chemical compound with the molecular formula C6H11N3. It has a molecular weight of 125.17 . This compound is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “N,1,3-trimethyl-1H-pyrazol-5-amine” can be analyzed using various spectroscopic techniques such as FTIR and NMR . Unfortunately, the specific details about the molecular structure analysis are not available in the retrieved data.Physical And Chemical Properties Analysis

“N,1,3-trimethyl-1H-pyrazol-5-amine” has a predicted boiling point of 234.4±20.0 °C and a predicted density of 1.06±0.1 g/cm3. Its pKa is predicted to be 4.97±0.10 .Aplicaciones Científicas De Investigación

Synthesis of 1,3,5-Trisubstituted 1H-Pyrazoles

- Scientific Field : Organic Chemistry

- Application Summary : An efficient synthesis of 1,3,5-trisubstituted 1H-pyrazoles was developed . These compounds were synthesized starting from α,β-unsaturated aldehydes/ketones and hydrazine using a catalyst under microwave irradiation and solvent-free conditions .

- Methods of Application : The reaction was promoted by microwave energy and the catalyst had a good loading and dispersing effect .

- Results : The method provided good yields and the catalyst could be reused .

Biological Activities of 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives

- Scientific Field : Medicinal Chemistry

- Application Summary : New 1,3,5-trimethylpyrazole-containing malonamide derivatives were designed, synthesized, and characterized . These compounds showed good activities against Tetranychus cinnabarinus, Plutella xylostella, and Aphis craccivora .

- Methods of Application : The compounds were synthesized and their biological activities were tested against various pests .

- Results : Some of the compounds exhibited good insecticidal activities and potent anti-aphid activity .

Antileishmanial and Antimalarial Evaluation

- Scientific Field : Medicinal Chemistry

- Application Summary : Compounds related to 1,3,5-trimethylpyrazole have been evaluated for their antileishmanial and antimalarial activities .

- Methods of Application : The compounds were synthesized and their biological activities were tested against various parasites .

- Results : Some of the compounds exhibited potent in vitro antipromastigote activity .

Synthesis of High-Performance Explosive

- Scientific Field : Materials Science

- Application Summary : A promising high-energy compound, 3,4,5-trinitro-1H-pyrazole-1-amine (ATNP), was synthesized as a potential high-performance and low-sensitivity explosive .

- Methods of Application : The compound was synthesized using mild methods and characterized using various techniques such as FT-IR, NMR spectroscopy, MS, elemental analysis, X-ray single-crystal diffraction, DSC, and TG-DTG .

- Results : The compound showed good performance and thermal stability .

Design and Synthesis of Malonamide Derivatives

- Scientific Field : Medicinal Chemistry

- Application Summary : New 1,3,5-trimethylpyrazole-containing malonamide derivatives based on pyflubumide were designed, synthesized, and characterized . These compounds showed good activities against Tetranychus cinnabarinus, Plutella xylostella, and Aphis craccivora .

- Methods of Application : The compounds were synthesized and their biological activities were tested against various pests .

- Results : Most of the target compounds exhibited moderate to good acaricidal activity against Tetranychus cinnabarinus at a concentration of 400 µg/mL, and some showed moderate activity at a concentration of 200 µg/mL .

Synthesis of Pyrazole Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : An efficient synthesis of 1,3,5-trisubstituted 1H-pyrazoles was developed . These compounds were synthesized starting from α, β-unsaturated aldehydes/ketones and hydrazine using catalyst H3[PW12O40]/SiO2 under microwave irradiation and solvent-free conditions .

- Methods of Application : The reaction was promoted by microwave energy and the catalyst had a good loading and dispersing effect .

- Results : The method provided good yields and the catalyst could be reused .

Safety And Hazards

The safety data sheet for “N,1,3-trimethyl-1H-pyrazol-5-amine” suggests that it should be handled with care. If inhaled or contacted with skin or eyes, it is advised to move to fresh air, wash off with soap and plenty of water, and rinse thoroughly with plenty of water for at least 15 minutes, respectively .

Propiedades

IUPAC Name |

N,2,5-trimethylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-5-4-6(7-2)9(3)8-5/h4,7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRSDMVJRJNKLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,1,3-trimethyl-1H-pyrazol-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.